4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
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Overview
Description
4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is a complex organic compound with a molecular formula of C26H21N3O5S This compound is characterized by its unique structure, which includes an ethylphenyl group, a sulfonyl group, and an isonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-ethylphenyl, is reacted with chlorosulfonic acid to form 4-ethylphenylsulfonyl chloride.
Coupling with isonicotinic acid: The sulfonyl chloride is then reacted with isonicotinic acid in the presence of a base such as pyridine to form the intermediate sulfonyl isonicotinate.
Amidation reaction: The intermediate is then reacted with 4-aminophenyl isonicotinate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfonylamino]phenyl isonicotinate
- 4-[(4-Propylphenyl)sulfonylamino]phenyl isonicotinate
- 4-[(4-Butylphenyl)sulfonylamino]phenyl isonicotinate
Uniqueness
4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
[4-[(4-ethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-2-19-3-9-24(10-4-19)35(32,33)29(25(30)20-11-15-27-16-12-20)22-5-7-23(8-6-22)34-26(31)21-13-17-28-18-14-21/h3-18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNWCVFRNINCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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